5-Chloro-N,N-dimethylpyrimidin-4-amine
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Overview
Description
5-Chloro-N,N-dimethylpyrimidin-4-amine: is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of N,N-dimethylpyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can lead to the formation of N,N-dimethylpyrimidin-4-amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the nucleophile used, such as N,N-dimethylpyrimidin-4-amine derivatives.
Oxidation: N-oxides of this compound.
Reduction: N,N-dimethylpyrimidin-4-amine.
Scientific Research Applications
Chemistry: 5-Chloro-N,N-dimethylpyrimidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylpyrimidin-4-amine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Comparison: 5-Chloro-N,N-dimethylpyrimidin-4-amine is unique due to the specific position of the chlorine atom and the dimethyl groups on the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the chlorine atom at the 5th position may enhance its reactivity in substitution reactions compared to other isomers.
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-chloro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3 |
InChI Key |
BYSZYCXOEYBGHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC=C1Cl |
Origin of Product |
United States |
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